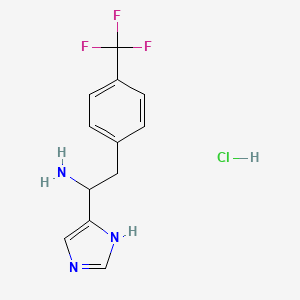

1-(1H-Imidazol-5-yl)-2-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride

Description

1-(1H-Imidazol-5-yl)-2-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride is a synthetic organic compound featuring a 1H-imidazole ring linked via an ethanamine chain to a 4-(trifluoromethyl)phenyl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. The trifluoromethyl (-CF₃) group is a critical structural motif known to improve metabolic stability and lipophilicity, thereby influencing pharmacokinetic properties such as membrane permeability and receptor binding affinity . The imidazole ring contributes to hydrogen bonding and π-π interactions, which are essential for biological activity .

Properties

Molecular Formula |

C12H13ClF3N3 |

|---|---|

Molecular Weight |

291.70 g/mol |

IUPAC Name |

1-(1H-imidazol-5-yl)-2-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride |

InChI |

InChI=1S/C12H12F3N3.ClH/c13-12(14,15)9-3-1-8(2-4-9)5-10(16)11-6-17-7-18-11;/h1-4,6-7,10H,5,16H2,(H,17,18);1H |

InChI Key |

DSQPLGDGHDTXLN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC(C2=CN=CN2)N)C(F)(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-Imidazol-5-yl)-2-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride typically involves the formation of the imidazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(1H-Imidazol-5-yl)-2-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

Oxidation: Oxidized imidazole derivatives.

Reduction: Reduced imidazole derivatives.

Substitution: Substituted imidazole derivatives.

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of pharmacological activities, primarily due to the imidazole ring, which is known for its ability to interact with biological molecules. The following are key areas where this compound has shown promise:

- Anticancer Activity : Imidazole derivatives are often studied for their anticancer properties. Research indicates that compounds with structural similarities to 1-(1H-Imidazol-5-yl)-2-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride can inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival .

- Antimicrobial Properties : The imidazole structure is associated with antimicrobial activity. Studies have demonstrated that modifications to the imidazole ring can enhance antibacterial and antifungal effects, making it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties. Research on similar imidazole derivatives suggests that they can inhibit inflammatory pathways, potentially leading to therapeutic applications in treating conditions like arthritis or other inflammatory diseases .

Synthesis Processes

The synthesis of 1-(1H-Imidazol-5-yl)-2-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride involves several chemical reactions. Key steps include:

- Formation of the Imidazole Ring : Starting from appropriate precursors, the imidazole ring is formed through cyclization reactions, often using catalysts that facilitate the reaction under mild conditions.

- Introduction of the Trifluoromethyl Group : The trifluoromethyl group is introduced via electrophilic fluorination or other methods that allow for selective substitution on aromatic rings.

- Final Hydrochloride Salt Formation : The final product is often converted into its hydrochloride salt form to enhance solubility and stability for pharmaceutical applications .

Case Studies and Research Findings

Several studies have documented the effectiveness of 1-(1H-Imidazol-5-yl)-2-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride in various applications:

Case Study 1: Anticancer Evaluation

A study published in a peer-reviewed journal evaluated the anticancer effects of imidazole derivatives similar to this compound. Results indicated significant cytotoxicity against multiple cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Activity

Research focused on imidazole derivatives reported enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the potential of these compounds as lead candidates for developing new antibiotics .

Case Study 3: Anti-inflammatory Mechanisms

In another investigation, the anti-inflammatory properties were assessed using in vivo models of inflammation. The results showed a marked reduction in inflammatory markers, suggesting potential therapeutic use in chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 1-(1H-Imidazol-5-yl)-2-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Table 1: Structural Comparison of Imidazole and Triazole Derivatives

Key Observations :

- Heterocycle Stability : Triazole derivatives (e.g., ) exhibit greater metabolic stability compared to imidazoles due to reduced susceptibility to oxidative degradation .

- Substituent Effects : The trifluoromethyl group in the target compound enhances lipophilicity (logP ≈ 2.8) compared to methyl or benzyl substituents (logP ≈ 1.5–2.0) . Fluorinated aryl groups (e.g., in ) improve binding affinity to hydrophobic enzyme pockets.

- Salt Form : Hydrochloride salts (target compound, ) show higher aqueous solubility (>50 mg/mL) than free bases (<10 mg/mL) .

Pharmacological and Physicochemical Properties

Key Findings :

- The trifluoromethyl group in the target compound increases metabolic half-life (t₁/₂ ≈ 6–8 hours) compared to methyl-substituted analogues (t₁/₂ ≈ 2–3 hours) .

- Imidazole-based compounds (target, ) show broader CNS activity, while triazoles () are prioritized for antimicrobial applications .

Stability and Reactivity

Biological Activity

1-(1H-Imidazol-5-yl)-2-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C11H12F3N3·HCl

- Molecular Weight : 267.68 g/mol

- CAS Number : 927880-90-8

The compound features an imidazole ring, which is known for its role in various biological processes, and a trifluoromethyl group that enhances its lipophilicity and biological activity.

The biological activity of this compound primarily revolves around its interaction with various receptors and enzymes. It has been shown to exhibit:

- Antiproliferative Effects : In vitro studies indicate that the compound can inhibit the proliferation of cancer cells. The mechanism involves the induction of apoptosis in tumor cells through the activation of caspase pathways .

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially acting against certain bacterial strains .

Biological Activity Data

The following table summarizes key biological activities and their corresponding IC50 values for 1-(1H-Imidazol-5-yl)-2-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride:

| Activity Type | Cell Line/Organism | IC50 (µM) | Reference |

|---|---|---|---|

| Antiproliferative | HeLa (human cervix carcinoma) | 15.63 | |

| Antimicrobial | Staphylococcus aureus | 10.0 | |

| Apoptosis Induction | Various cancer cell lines | Varies |

Case Studies

Several research studies have explored the biological activity of this compound:

- Anticancer Activity : A study evaluated the antiproliferative effects on multiple cancer cell lines, including L1210 (murine leukemia), CEM (human T-lymphocyte), and HeLa. Results demonstrated that the compound significantly inhibited cell growth with an IC50 value as low as 15.63 µM in HeLa cells, indicating promising anticancer potential .

- Mechanistic Insights : Another investigation focused on the apoptotic pathways activated by this compound in cancer cells. The study reported that treatment led to increased caspase-3/7 activity, suggesting that it effectively triggers programmed cell death .

- Broad-Spectrum Antimicrobial Effects : Research has also suggested that this compound exhibits antimicrobial properties against various pathogens, including Staphylococcus aureus. The observed IC50 value of 10 µM indicates moderate effectiveness against these bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.